3-nitro-8-(trifluoromethyl)quinolin-4-ol
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Overview
Description
3-nitro-8-(trifluoromethyl)quinolin-4-ol is a chemical compound with the molecular formula C10H5F3N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of nitro and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-8-(trifluoromethyl)quinolin-4-ol typically involves the introduction of nitro and trifluoromethyl groups into the quinoline ring. One common method is the nitration of 8-(trifluoromethyl)quinolin-4-ol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
3-nitro-8-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form 3-amino-8-(trifluoromethyl)quinolin-4-ol.
Substitution: The hydroxyl group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 3-amino-8-(trifluoromethyl)quinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-8-(trifluoromethyl)quinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-nitro-8-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-6-(trifluoromethyl)quinolin-4-ol
- 3-nitro-8-(trifluoromethoxy)quinolin-4-ol
- 3-nitro-7-(trifluoromethyl)quinolin-4-ol
Uniqueness
3-nitro-8-(trifluoromethyl)quinolin-4-ol is unique due to the specific positioning of the nitro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups in the quinoline ring system makes it a valuable compound for various research applications.
Properties
CAS No. |
2322627-28-9 |
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Molecular Formula |
C10H5F3N2O3 |
Molecular Weight |
258.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.